molecular formula C14H16N2 B3424771 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine CAS No. 3685-05-0

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Cat. No. B3424771
CAS RN: 3685-05-0
M. Wt: 212.29 g/mol
InChI Key: MCUUKQCKNKUMBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “2,2’,6,6’-tetraphenyl-1,1’-biphenyl” units has been achieved by enhancing the synthesis of the monomer, followed by its polymerization . Another method involves reacting two equivalents of salicylaldehyde derivatives with "2,2’-diamino-6,6’-dibromo-4,4’-dimethyl-1,1’-biphenyl" .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated. For example, “BiDiMDAH” molecule in a free state presents a single conformer of C2 symmetry with trans orientation of the methyl groups about two carbons connecting diaziridine cycles .


Chemical Reactions Analysis

Biphenyl derivatives undergo various metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, low-molecular-weight poly (2,6-dimethyl-1,4-phenylene oxide) (LMW-PPO) has been found to have high thermal stability and satisfactory dielectric properties .

Scientific Research Applications

Electrochemical Properties

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine and similar compounds exhibit interesting electrochemical properties. For instance, compounds like N,N,N',N'-tetra(4-methylphenyl)-(2,2'-dimethyl)-(1,1'-biphenyl)-4,4'-diamine undergo reversible electron oxidations. The introduction of methyl groups at specific positions on the biphenyl moiety electronically decouples arylamine moieties, affecting the oxidation potential and stability of the radical cations. This has implications for materials chemistry, particularly in the development of electrochemically active materials (Low et al., 2004).

Catalysis

These compounds are also significant in catalysis. For example, chiral compounds with a 1,2-diamine structure, similar to this compound, are used in asymmetric transformations as ligands. Such compounds have been utilized in the synthesis of chiral ligands for catalytic reactions, contributing to advancements in asymmetric synthesis (Auras & Trapp, 2022).

Polymer Chemistry

In polymer chemistry, derivatives of this compound are used in the synthesis of various polymers. For instance, compounds with similar structures have been incorporated into the synthesis of polyamides and polyimides. These materials display excellent solubility and thermal stability, making them suitable for applications in high-performance materials and optoelectronics (Liaw et al., 2006).

Optoelectronic Devices

The derivatives of this compound are also relevant in the development of optoelectronic devices. Triarylamine-based derivatives with dimethylamino substituents, for example, have shown promising results in electrochromic and electrofluorochromic devices. These materials offer high coloration efficiency, electrochemical stability, and high photoluminescence contrast, highlighting their potential in advanced display and lighting technologies (Wu et al., 2019).

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin and eye irritation, and may cause respiratory irritation. They are also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of similar compounds involve their use in various applications. For instance, “6,6’-Dimethoxybiphenyl-2,2’-diyl” compounds are used as ligands in various chemical reactions . They are also used in the synthesis of other complex organic compounds .

properties

IUPAC Name

2-(2-amino-6-methylphenyl)-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUUKQCKNKUMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C2=C(C=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903238
Record name NoName_3867
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

3685-05-0, 3685-06-1
Record name (S-(-)6,6'-Dimethyl-2,2'-biphenyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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